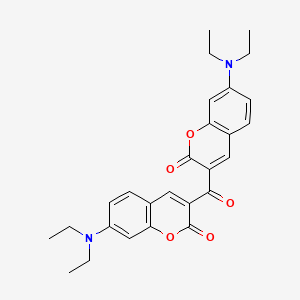

3,3'-Carbonylbis(7-diethylaminocoumarin)

Beschreibung

Evolution of Coumarin-Based Compounds in Scientific Inquiry

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have a rich history in scientific research, transitioning from their initial discovery in natural products to their synthesis and application in a myriad of scientific and technological fields. rsc.org Initially recognized for their anticoagulant properties, the versatile scaffold of coumarin (B35378) has been extensively modified to create a vast library of derivatives with a wide spectrum of biological activities and photophysical properties. researchgate.net The ease of synthesis and the ability to introduce various functional groups at different positions of the coumarin nucleus have made them a privileged structure in medicinal chemistry, leading to the development of anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net Beyond their therapeutic potential, coumarins have gained significant attention as fluorescent dyes, laser dyes, and optical brightening agents due to their inherent photophysical characteristics. nih.gov

Problem Statement: Gaps in Current Knowledge Regarding CBDAC

Despite the extensive research on coumarin and various bis-coumarin derivatives, a comprehensive understanding of 3,3'-Carbonylbis(7-diethylaminocoumarin) (CBDAC) remains elusive. A review of the current literature reveals a significant gap in dedicated research focusing specifically on this compound. While general properties can be inferred from studies on similar bis-coumarin structures, detailed experimental and theoretical investigations into the unique characteristics imparted by the carbonyl bridge and the specific substitution pattern of CBDAC are lacking. Key missing information includes in-depth photophysical characterization, studies on its supramolecular assembly, and exploration of its potential in advanced material applications. The absence of measured activation free energies of dissociation for coumarin dimers, in general, highlights a broader knowledge gap in their mechanochemical properties. nih.gov

Research Objectives for Comprehensive Characterization and Application of CBDAC

To address the existing knowledge gaps, a focused research effort on CBDAC is necessary. The primary objectives of such research should include:

Synthesis and Spectroscopic Characterization: Development of an efficient and scalable synthesis protocol for high-purity CBDAC, followed by a thorough characterization using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry.

Photophysical Analysis: A detailed investigation of the absorption and emission properties of CBDAC in various solvents to understand its solvatochromic behavior. Measurement of key parameters such as quantum yield, fluorescence lifetime, and Stokes shift.

Theoretical Modeling: Utilization of computational methods like Density Functional Theory (DFT) to correlate the structural features of CBDAC with its observed spectroscopic properties and to predict its electronic behavior.

Exploration of Supramolecular Chemistry: Investigation of the potential for CBDAC to form supramolecular assemblies through non-covalent interactions, which could lead to novel materials with unique properties.

Evaluation for Applied Science: Assessment of CBDAC's suitability for applications in areas such as fluorescent probes, sensors, and as a component in advanced optical materials.

Scope and Limitations of the Present Academic Review

This academic review aims to provide a comprehensive overview of the chemical compound 3,3'-Carbonylbis(7-diethylaminocoumarin) based on the currently available scientific literature. The scope is strictly limited to the chemical and photophysical properties of the compound and its place within the broader context of coumarin and bis-heterocyclic chemistry. This review will synthesize information from various sources to present a coherent picture of what is known about CBDAC.

However, it is important to acknowledge the limitations imposed by the scarcity of dedicated research on this specific compound. Much of the discussion will be based on analogies with other, more extensively studied bis-coumarin derivatives. Therefore, while this review will provide a solid foundation for understanding CBDAC, it will also highlight the areas where further experimental validation is critically needed.

Chemical and Physical Properties of CBDAC

| Property | Value | Source |

| Molecular Formula | C27H28N2O5 | ChemicalBook |

| Molecular Weight | 460.52 g/mol | ChemicalBook |

| Appearance | Yellow to orange crystalline powder | Thermo Fisher Scientific |

| Melting Point | 214.0 - 216.5 °C | Echemi, Fisher Scientific |

| Purity | >98.0% (HPLC) | TCI America |

Spectroscopic Data for CBDAC

| Spectroscopic Technique | Observed Value | Source |

| UV Lambda max (in Toluene) | 447 to 451 nm | Thermo Fisher Scientific |

| UV Lambda max (in EtOH) | 456 nm | ChemicalBook |

| Infrared Spectrum | Conforms to structure | Thermo Fisher Scientific |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(diethylamino)-3-[7-(diethylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5/c1-5-28(6-2)19-11-9-17-13-21(26(31)33-23(17)15-19)25(30)22-14-18-10-12-20(29(7-3)8-4)16-24(18)34-27(22)32/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANIRTQDABNCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069799 | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63226-13-1 | |

| Record name | 3,3′-Carbonylbis(7-diethylaminocoumarin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63226-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis(7-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063226131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Carbonylbis(7-diethylaminocoumarin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Cbdac

Synthetic Pathways to Coumarin (B35378) Precursors for CBDAC Elaboration

The foundation of CBDAC synthesis lies in the efficient preparation of its coumarin precursors. This typically involves the synthesis of 7-diethylaminocoumarin derivatives which are then elaborated to form the final product.

The synthesis of 7-diethylaminocoumarin derivatives often starts from 4-(diethylamino)salicylaldehyde. nih.gov A common route to obtaining the core coumarin structure is through the Knoevenagel condensation. mdpi.comresearchgate.net This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst like piperidine. mdpi.com The resulting intermediate can then be further modified. For instance, 7-(diethylamino)coumarin-3-carboxylic acid is a key intermediate that can be synthesized and is noted for its fluorescence properties. researchgate.netsigmaaldrich.com Various substituted coumarins are of interest as organic luminophores and are effective as laser dyes. osti.gov

The following table outlines a general reaction scheme for the synthesis of a 7-diethylaminocoumarin precursor.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-(Diethylamino)salicylaldehyde | Diethyl Malonate | Piperidine | Ethyl 7-(diethylamino)coumarin-3-carboxylate |

This initial coumarin product can then be hydrolyzed to the corresponding carboxylic acid, providing a versatile precursor for further chemical transformations.

The synthesis of various coumarin derivatives relies on the availability of appropriately substituted salicylaldehydes. mdpi.comnih.gov These aldehydes serve as the primary building blocks for constructing the coumarin ring system. The substituents on the salicylaldehyde ring play a crucial role in determining the final properties of the coumarin. For instance, the presence of a diethylamino group at the 7-position is characteristic of CBDAC and related fluorescent dyes. The preparation of these intermediates can be achieved through various organic reactions, ensuring a supply of diverse starting materials for coumarin synthesis. mdpi.com

Catalytic Approaches in the Formation of the Carbonyl Bridge in Biscoumarins

The formation of the carbonyl bridge that links the two coumarin units is a critical step in the synthesis of biscoumarins like CBDAC. This transformation is typically achieved through catalytic methods that promote the coupling of two coumarin precursors.

The synthesis of biscoumarins often involves the reaction of a 4-hydroxycoumarin (B602359) with an aldehyde in the presence of a catalyst. srce.hrresearchgate.netbas.bgorientjchem.org While this method is common for methylene-bridged biscoumarins, the formation of a carbonyl bridge in CBDAC requires a different approach, typically involving the oxidative coupling of 3-substituted coumarin precursors. wikipedia.org Oxidative coupling reactions can be catalyzed by various transition metal complexes and often utilize an external oxidant. wikipedia.org In the context of biscoumarin synthesis, base-catalyzed cyclization can first lead to the formation of the individual coumarin rings, which are then subjected to oxidative coupling to form the dimeric structure. nih.gov A variety of catalysts, including molecular iodine and zinc chloride, have been explored for the synthesis of biscoumarin derivatives. srce.hrresearchgate.netorientjchem.org

The table below summarizes different catalytic systems used in the synthesis of biscoumarins.

| Catalyst | Reaction Type | Reference |

| Molecular Iodine | Condensation | srce.hrresearchgate.net |

| Zinc Chloride | Condensation | orientjchem.org |

| Pentafluoropropionic acid | Condensation | bas.bg |

| Nano-MoO3 | Condensation | nih.gov |

Recent advancements in synthetic chemistry have highlighted the use of visible-light photoredox catalysis for the formation of chemical bonds. nih.govrsc.orgmdpi.com This methodology can be applied to dimerization reactions, offering a spatiotemporal resolution that is unmatched by traditional chemical methods. nih.gov The formation of CBDAC can potentially proceed through a visible-light-driven dimerization of a suitable coumarin precursor. This process would likely involve a radical mechanism, where a radical intermediate is generated upon photoexcitation. rsc.orgnumberanalytics.commdpi.comlibretexts.orglibretexts.org The generated radicals would then couple to form the carbonyl-linked biscoumarin. The use of visible light is advantageous as it often allows for milder reaction conditions and can avoid the use of harsh reagents. nih.gov

Mechanistic Investigations of CBDAC Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing the synthesis of CBDAC. The synthesis of coumarins from salicylaldehydes can proceed through different pathways depending on the reactants and catalysts used. nih.govcore.ac.uk For biscoumarin synthesis, a plausible mechanism involves the initial Knoevenagel condensation of an aldehyde with 4-hydroxycoumarin, followed by a Michael addition of a second 4-hydroxycoumarin molecule to the resulting intermediate. researchgate.net For CBDAC, a proposed synthesis route involves the reaction of 3,3'-carbonylbiscoumarin derivatives. lookchem.com Mechanistic studies often employ techniques such as monitoring reaction intermediates and performing computational calculations to elucidate the most likely reaction pathway. nih.gov These investigations are essential for developing more efficient and selective synthetic methods.

Elucidation of Reaction Intermediates and Transition States

The synthesis of biscoumarins often proceeds through a domino Knoevenagel–Michael condensation of 4-hydroxycoumarin with various aldehydes. researchgate.net A proposed mechanism for the formation of related biscoumarin products involves the initial condensation of an aldehyde with 4-hydroxycoumarin. nih.gov

While specific experimental elucidation for 3,3'-Carbonylbis(7-diethylaminocoumarin) is not extensively detailed in the available literature, a plausible mechanistic pathway can be inferred from the synthesis of other 3,3'-carbonyl biscoumarin derivatives. lookchem.com This synthesis involves a one-pot reaction, likely proceeding through key intermediates. The reaction mechanism for the formation of 3-substituted coumarins can involve a classical Wittig reaction to first form the coumarin ring, which then reacts further. nih.gov In multicomponent reactions for similar complex structures, the process can involve the one-pot reaction of 4-hydroxycoumarin derivatives with aldehydes and α-halo ketones. nih.gov

Understanding the transition states is crucial for optimizing reaction conditions. While detailed studies on the specific transition states for CBDAC synthesis are limited, research on related palladium-catalyzed cross-coupling reactions for coumarin synthesis has identified the importance of the catalyst's oxidation state and coordinated ligands in the reaction's progress. mdpi.com Computational studies using Density Functional Theory (DFT) are often employed to elucidate molecular geometries of both ground and excited states, which provides insight into the transition states of the molecules. researchgate.net

Kinetic Studies of Coupling Reactions

Kinetic studies are fundamental to understanding reaction mechanisms and optimizing the production of coumarin derivatives for various applications. semanticscholar.org Such studies involve analyzing the rate of reaction to determine parameters like rate constants, reaction order, and activation energy. For the synthesis of coumarin derivatives, kinetic investigations can shed light on the efficiency of different catalysts and reaction conditions. semanticscholar.org

For instance, kinetic data for the transmetalation and reductive elimination steps in palladium-catalyzed Suzuki–Miyaura reactions have been crucial for understanding the synthesis of certain coumarin derivatives. mdpi.com While general kinetic studies on coumarin synthesis exist, specific kinetic data for the coupling reactions leading to 3,3'-Carbonylbis(7-diethylaminocoumarin) are not widely published. Future research focusing on the kinetics of the specific coupling method used for CBDAC would be valuable for industrial-scale synthesis and optimization.

Derivatization Strategies for Enhancing CBDAC Properties

Derivatization, or the chemical modification of a compound, is a key strategy for enhancing the properties of CBDAC for specific functions. spectroscopyonline.com By introducing different functional groups, the electronic, photophysical, and biological properties of the parent molecule can be precisely tuned.

Introduction of Functional Groups for Targeted Applications

The introduction of specific functional groups onto the biscoumarin scaffold is a primary strategy for developing derivatives with targeted applications. nih.gov The coumarin backbone is a versatile building block for synthesizing molecules for biological diagnosis and as therapeutic agents. nih.gov

By modifying the CBDAC structure, new compounds with potential applications as, for example, cholinesterase inhibitors for Alzheimer's disease treatment or as antiproliferative agents in cancer therapy could be developed. nih.gov The introduction of functional groups can also create fluorescent probes for detecting specific ions or biomolecules. lookchem.com For example, modifying the 7-diethylamino group or adding substituents to the benzopyrone core can alter the molecule's solubility, cell permeability, and binding affinity to biological targets. The synthesis of coumarin-based G protein-coupled receptor activators and inhibitors demonstrates how derivatization can dramatically alter biological activity. nih.gov

Synthesis of Novel Biscoumarin Derivatives with Varied Electronic Structures

The electronic structure of CBDAC is fundamental to its photophysical properties, such as absorption and fluorescence. Synthesizing novel derivatives with varied electronic structures allows for the fine-tuning of these properties. This can be achieved by introducing electron-donating or electron-withdrawing groups at different positions on the coumarin rings. capes.gov.br

Research on 7-N,N-diethylaminocoumarin dyes shows that extending the conjugated pathway between the amino group (electron donor) and an electron acceptor group can shift the absorption color from red to cyan. capes.gov.br The synthesis of coumarin-triphenylamine chalcones with "push-pull" electronic structures has been shown to induce strong solvatochromism, where the color changes with solvent polarity. researchgate.net Similarly, creating novel iminocoumarin derivatives can lead to high quantum yields, with absorption and emission properties dependent on solvent polarity, indicating a charge transfer process within the molecule. nih.gov These strategies could be applied to the CBDAC framework to develop new materials for applications in fields like organic light-emitting diodes (OLEDs) or as sensors. unibo.it

Purity and Structural Characterization Techniques for Synthetic Validation

After synthesis, rigorous purification and characterization are essential to validate the structure and purity of 3,3'-Carbonylbis(7-diethylaminocoumarin). A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of synthesized CBDAC. Commercial suppliers of CBDAC often specify a purity level of greater than 98.0% or 99%, as determined by HPLC. tcichemicals.comfishersci.comthermofisher.com This indicates that HPLC is the industry standard for the quality control of this compound.

Reversed-phase HPLC is the most common mode used for the separation and analysis of coumarin derivatives. researchgate.net In this technique, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For coumarin analysis, the mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid to improve peak shape and resolution. researchgate.net The synthesized compounds are typically analyzed by NMR, HPLC, and HRMS to confirm their chemical structure. acs.org

Below is a table summarizing typical parameters used in HPLC methods for the analysis of coumarin derivatives, which would be applicable for the purity assessment of CBDAC.

| Parameter | Typical Specification | Reference |

|---|---|---|

| Stationary Phase | Octadecylsilyl (C18) | researchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with Acetic Acid | researchgate.net |

| Detection | Diode-Array Detector (DAD) or UV-Vis | researchgate.net |

| Purity Specification for CBDAC | >98.0% or 99% | tcichemicals.comfishersci.comthermofisher.com |

| Assay Specification for related azide (B81097) | ≥95% (HPLC) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of CBDAC. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals in both ¹H and ¹³C NMR spectra, each atom's position in the molecule can be verified.

Due to the molecule's symmetry, the two 7-diethylaminocoumarin units are chemically equivalent, simplifying the expected spectrum. The signals for the protons and carbons on one half of the molecule will be identical to those on the other.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would display characteristic signals for the ethyl groups and the coumarin backbone. The diethylamino groups' protons would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling. The aromatic protons on the coumarin ring system would appear as doublets and singlets in the downfield region.

Expected ¹³C NMR Spectral Data: The carbon-13 spectrum provides information on all unique carbon atoms in the structure. Key signals would include those for the three distinct carbonyl carbons (two lactone and one ketone), the carbons of the aromatic rings, and the aliphatic carbons of the ethyl groups.

Table 1: Predicted NMR Spectroscopic Data for 3,3'-Carbonylbis(7-diethylaminocoumarin) Predicted chemical shifts (δ) are in ppm and based on analysis of structurally related coumarin compounds.

| ¹H NMR Predictions | ||

|---|---|---|

| Predicted Shift (δ ppm) | Multiplicity | Assignment |

| ~8.5 | Singlet | Aromatic CH (C4-H) |

| ~7.5 | Doublet | Aromatic CH (C5-H) |

| ~6.8 | Doublet | Aromatic CH (C6-H) |

| ~6.6 | Singlet | Aromatic CH (C8-H) |

| ~3.4 | Quartet | -N-CH₂-CH₃ |

| ~1.2 | Triplet | -N-CH₂-CH₃ |

| ¹³C NMR Predictions | ||

| Predicted Shift (δ ppm) | Assignment | |

| ~185 | Ketone Carbonyl (C=O) | |

| ~160 | Lactone Carbonyl (C2=O) | |

| ~158-95 | Aromatic & Vinylic Carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) | |

| ~45 | -N-CH₂-CH₃ | |

| ~12 | -N-CH₂-CH₃ |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and can provide evidence of the molecular formula through high-resolution mass spectrometry (HRMS). The nominal molecular weight of CBDAC (C₂₇H₂₈N₂O₅) is approximately 460.52 g/mol . echemi.comcymitquimica.com An ESI-TOF or similar HRMS instrument would confirm the exact mass, which is calculated to be 460.1998. echemi.com

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. For coumarin derivatives, common fragmentation pathways include the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the lactone ring. benthamopen.comnih.gov Molecules with diethylamino groups often show fragmentation corresponding to the loss of methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) radicals. researchgate.net

Table 2: Predicted Mass Spectrometry Data for 3,3'-Carbonylbis(7-diethylaminocoumarin)

| m/z (mass-to-charge ratio) | Assignment | Description |

|---|---|---|

| ~460.20 | [M]⁺• | Molecular ion peak corresponding to the exact mass of the compound. echemi.com |

| ~445.18 | [M-CH₃]⁺ | Fragment resulting from the loss of a methyl radical from a diethylamino group. |

| ~432.19 | [M-CO]⁺• | Fragment resulting from the characteristic loss of carbon monoxide from a lactone ring. |

| ~431.15 | [M-C₂H₅]⁺ | Fragment resulting from the loss of an ethyl radical from a diethylamino group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For CBDAC, the IR spectrum is dominated by the strong absorptions of its three carbonyl groups. The presence of these peaks is a primary confirmation of the structure, and commercial specifications for this compound often simply state that the IR spectrum conforms to the known structure. thermofisher.com

The two lactone (ester) carbonyls and the central ketone carbonyl are in different chemical environments, leading to distinct absorption bands. The lactone C=O stretch typically appears at a higher wavenumber than a conjugated ketone C=O stretch. Other characteristic peaks include those from C=C bonds in the aromatic system and C-O and C-N stretching vibrations.

Table 3: Characteristic Infrared (IR) Absorption Bands for 3,3'-Carbonylbis(7-diethylaminocoumarin)

| Expected Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (in ethyl groups) |

| ~1740 - 1715 | C=O Stretch | Lactone (α,β-unsaturated ester) |

| ~1690 - 1660 | C=O Stretch | Conjugated Ketone |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 1300 - 1000 | C-O Stretch | Ester (Lactone) |

Advanced Photophysical Mechanisms and Excited State Dynamics of Cbdac

Detailed Spectroscopic Characterization of CBDAC in Various Media

The photophysical behavior of 3,3'-Carbonylbis(7-diethylaminocoumarin), hereafter referred to as CBDAC, has been a subject of detailed investigation due to its utility as a fluorescent probe. myskinrecipes.com Its spectroscopic properties are highly sensitive to the surrounding environment, a characteristic feature of many 7-(diethylaminocoumarin derivatives. researchgate.net The study of its interaction with light in different media provides crucial insights into its electronic structure and excited-state dynamics. nih.gov Methodologies such as steady-state absorption, fluorescence spectroscopy, and time-resolved fluorescence spectroscopy are instrumental in characterizing these properties. researchgate.netnih.gov

The absorption of ultraviolet or visible light by an organic molecule promotes an electron from a ground electronic state to a higher energy excited state. shu.ac.uk For molecules rich in conjugated π-systems like CBDAC, the most prominent electronic transition observed in the visible region of the spectrum is the π→π* transition. researchgate.netnih.govresearchgate.net This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uklibretexts.org In CBDAC, this transition involves the extensive π-system of the coumarin (B35378) rings and the carbonyl bridge. researchgate.net These π→π* transitions are typically characterized by high molar absorptivity coefficients. shu.ac.uk The absorption spectrum of CBDAC and related derivatives generally displays a strong absorption band in the visible range, which is responsible for their colored appearance. researchgate.net

The solvent environment can significantly influence the energy levels of the ground and excited states of a chromophore, leading to shifts in the absorption maxima (λmax). This phenomenon is known as solvatochromism. For π→π* transitions, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths, also known as a red shift). shu.ac.ukresearchgate.net This is attributed to the stabilization of the more polar excited state by the polar solvent molecules, which lowers its energy level and thus reduces the energy gap for the transition. libretexts.org

In the case of CBDAC and similar 7-diethylamino-3-substituted coumarins, a distinct red shift is observed in the absorption spectra as the polarity of the solvent increases. nih.govresearchgate.net This confirms that the transition is of a π→π* nature, where the excited state possesses a higher dipole moment than the ground state. nih.gov For instance, the absorption maximum of CBDAC has been reported at 456 nm in ethanol. chemicalbook.com In a different solvent, tetrahydrofuran (B95107) (THF), the absorption range is noted to be between 445 and 455 nm. tcichemicals.com

Below is a data table summarizing the reported absorption maxima of CBDAC in different solvents.

| Solvent | Absorption Maximum (λmax) |

| Ethanol (EtOH) | 456 nm chemicalbook.com |

| Tetrahydrofuran (THF) | 445 - 455 nm tcichemicals.com |

Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. ncsu.edu CBDAC and other 7-(diethylaminocoumarin) derivatives are known for their strong fluorescence properties. myskinrecipes.comresearchgate.net The emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy) due to energy loss from non-radiative processes, such as vibrational relaxation, in the excited state. ncsu.edu The difference between the absorption and emission maxima is known as the Stokes shift. In neat solvents, ketocoumarins like CBDAC exhibit a relatively small Stokes shift compared to other 7-diethylaminocoumarin dyes. researchgate.net

The emission characteristics, including the position of the emission maximum and the intensity, are also highly dependent on the solvent environment. Similar to the absorption spectra, the fluorescence spectra of these compounds show a bathochromic shift with increasing solvent polarity, which is indicative of a stabilized, more polar excited state. nih.govresearchgate.net

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. This technique is crucial for understanding the dynamics of the excited state and any competing non-radiative decay processes. researchgate.net

Studies on related ketocoumarins have utilized time-resolved fluorescence to investigate their photophysical properties. researchgate.net For example, in an aqueous alcoholic solution, a new decay component with a lifetime of 2.71 ns was observed for a hydrogen-bonded dimer of a ketocoumarin, which was attributed to intermolecular hydrogen bonding interactions. researchgate.net The fluorescence lifetime of 7-(diethylamino)coumarin derivatives is, like other photophysical parameters, influenced by the molecular environment. nih.govresearchgate.net

In addition to fluorescence (spin-allowed transition from the first excited singlet state, S₁, to the ground state, S₀), an excited molecule can undergo intersystem crossing (ISC) to a triplet state (T₁). The subsequent radiative decay from the triplet state to the singlet ground state is known as phosphorescence. This process is spin-forbidden, resulting in much longer lifetimes compared to fluorescence. nih.gov

The detection of phosphorescence from organic molecules in solution at room temperature is often difficult due to quenching by molecular oxygen and other deactivation pathways. Measurements are typically performed in rigid, glassy matrices at low temperatures (e.g., 77 K). nih.gov For instance, studies on the related Coumarin 153 in a glassy methanol (B129727)/ethyl iodide mixture at 77 K enabled the observation of a vibrationally resolved phosphorescence band, allowing for the characterization of its triplet state. nih.gov The use of a heavy-atom-containing solvent like ethyl iodide enhances the rate of intersystem crossing, making the phosphorescence more readily observable. nih.gov While direct experimental data on the phosphorescence and triplet state energy level of CBDAC is not specified in the provided search results, the behavior of similar coumarin dyes suggests that it possesses a triplet state accessible via intersystem crossing from the excited singlet state. nih.gov

Fluorescence Spectroscopy and Emission Characteristics

Excited-State Proton-Coupled Electron Transfer (ESPT) in Coumarin Systems Relevant to CBDAC

Excited-State Proton-Coupled Electron Transfer (ES-PCET or ESPT) is a crucial reaction pathway in many molecular systems where light absorption triggers a concerted or sequential transfer of both an electron and a proton. rsc.orgnih.gov This process allows molecules to access reaction coordinates that are often kinetically or thermodynamically inaccessible from the ground state. rsc.org In a typical ES-PCET event, photoexcitation of a donor molecule creates an excited state with altered electronic distribution, which can then engage in a coupled transfer with a suitable acceptor. rsc.org

The relevance of ES-PCET to coumarin systems like CBDAC stems from the presence of carbonyl groups, which can act as proton acceptors, and the extended π-system, which facilitates charge separation and transfer upon excitation. In DNA base pairs, for instance, time-dependent density functional theory (TD-DFT) calculations have shown that an excited charge transfer state can be deactivated through a proton-coupled electron transfer mechanism, highlighting the importance of this pathway in biological systems. nih.gov For a molecule like CBDAC, intramolecular or intermolecular ES-PCET could occur in the presence of proton donors. The process would involve the photo-induced transfer of an electron from the diethylamino group to the coumarin core, followed by or concerted with the transfer of a proton to one of the carbonyl oxygen atoms. The efficiency and dynamics of such a process would be highly dependent on the solvent environment and the presence of hydrogen-bonding partners. nih.gov Utilizing electrostatic ion pairs is one method to study ES-PCET mechanisms by reducing reaction orders and allowing for the direct measurement of first-order PCET rate constants. rsc.org

Intersystem Crossing (ISC) Efficiency and Triplet State Generation in CBDAC

Intersystem crossing (ISC) is a non-radiative, spin-forbidden transition between two electronic states of different spin multiplicities, most commonly from a singlet excited state (S₁) to a triplet excited state (T₁). researchgate.netnih.gov The efficiency of this process, quantified by the triplet quantum yield (ΦT), is paramount for applications that rely on the generation of long-lived triplet states, such as photodynamic therapy and triplet-triplet annihilation upconversion. nih.gov

For coumarin derivatives, ISC efficiency can be significantly influenced by molecular structure and the presence of heavy atoms. While simple coumarins often exhibit low triplet yields, their incorporation into larger systems or metal complexes can dramatically enhance ISC. rsc.org For example, cyclometalated Ir(III) complexes featuring coumarin ligands have been shown to be highly phosphorescent with long-lived triplet excited states (τT up to 65.9 μs) and phosphorescence quantum yields as high as 18.2%. rsc.org In these cases, the strong spin-orbit coupling introduced by the heavy iridium atom facilitates the S₁ → T₁ transition. For a heavy-atom-free molecule like CBDAC, efficient ISC would rely on other mechanisms.

| Complex | Coumarin Ligand | Triplet Lifetime (τT) in μs | Phosphorescence Quantum Yield (Φp) | Upconversion Quantum Yield (ΦUC) in % |

|---|---|---|---|---|

| Ir-1 | Coumarin 6 | 65.9 | 0.182 | 22.8 |

| Ir-2 | 7-diethylamino coumarin | 2.8 | 0.005 | 15.2 |

| Ir-3 | x-phenyl-y-diethylamino coumarin | 3.3 | 0.006 | 12.5 |

The rate of intersystem crossing is governed by the magnitude of spin-orbit coupling (SOC) between the initial singlet and final triplet states. researchgate.netnih.gov According to El-Sayed's rule, ISC is more efficient when it involves a change in the orbital type of the excited state, for example, between a ¹n,π* state and a ³π,π* state, or vice versa. nih.gov

The structure of CBDAC, featuring both carbonyl groups and an extended aromatic system, gives rise to both n→π* and π→π* electronic transitions.

n→π transitions:* These involve the excitation of a non-bonding electron from an oxygen lone pair on the carbonyl group into an anti-bonding π* orbital of the coumarin system.

π→π transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic framework.

The presence of these two types of transitions is critical for enabling efficient ISC. In analogous donor-acceptor systems, ISC can proceed through a spin-orbit charge transfer (SOCT) mechanism, which becomes efficient when there is a small energy gap between a charge-separated state and a local triplet state. rsc.org For CBDAC, the transition from the lowest excited singlet state (likely of π,π* character due to the strong electron-donating diethylamino groups) to a nearby triplet state (potentially of n,π* character) could be facilitated, thereby enhancing triplet state generation even without a heavy atom.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules in their excited states. researchgate.net These methods are routinely used to predict vertical excitation energies, optimize excited-state geometries, and elucidate the nature of the transitions involved. researchgate.netnih.gov

For complex molecules like CBDAC, TD-DFT calculations can provide invaluable insights into the photophysical processes. The choice of the functional is critical for accuracy; range-separated hybrid functionals such as CAM-B3LYP and M06-2X, often combined with the Tamm-Dancoff Approximation (TDA), have shown good performance in predicting the energies of singlet (S₁) and triplet (T₁, T₂) states. nih.gov By optimizing the geometry of the S₁ and T₁ states, computational chemists can calculate the adiabatic energy difference and identify potential crossing points on the potential energy surfaces. nih.gov These calculations are essential for understanding the feasibility of ISC and for predicting the triplet state energy (ET), a crucial parameter for applications in TTA-upconversion. nih.gov

Triplet-Triplet Annihilation Upconversion (TTA-UC) Mechanisms Involving CBDAC as Sensitizer (B1316253)

Triplet-Triplet Annihilation Upconversion (TTA-UC) is a process that converts two low-energy photons into a single higher-energy photon through a series of energy transfer steps involving two types of molecules: a sensitizer and an acceptor (also called an annihilator). nih.govnih.gov The general mechanism is as follows:

The sensitizer absorbs a low-energy photon and is promoted to its first excited singlet state (S₁).

The sensitizer undergoes efficient intersystem crossing (ISC) to populate its long-lived first triplet state (T₁). nih.govnih.gov

The excited sensitizer transfers its triplet energy to an acceptor molecule via triplet-triplet energy transfer (TET), returning the sensitizer to its ground state and creating an acceptor in its triplet state. kyushu-u.ac.jp

Two triplet-state acceptors diffuse and collide, undergoing triplet-triplet annihilation (TTA). This results in one acceptor molecule returning to its ground state and the other being promoted to its excited singlet state (S₁). researchgate.net

The excited acceptor then emits a high-energy (upconverted) photon via fluorescence.

CBDAC, with its strong absorption in the visible spectrum and potential for triplet state generation, is a candidate for acting as a triplet sensitizer in TTA-UC systems. rsc.org

The critical step enabling TTA-UC is the efficient transfer of energy from the sensitizer's triplet state to the acceptor's triplet state. nih.gov This Triplet Energy Transfer (TET) is a Dexter-type exchange mechanism that requires close proximity between the sensitizer and acceptor molecules. For the TET process to be efficient, the triplet energy of the sensitizer (E_T(S)) must be equal to or, preferably, slightly higher than the triplet energy of the acceptor (E_T(A)). researchgate.net

If CBDAC were used as a sensitizer, its triplet energy would need to be carefully matched with a suitable acceptor, such as an anthracene (B1667546) or perylene (B46583) derivative. nih.gov The rate of TET (k_TET) competes with the intrinsic decay of the sensitizer's triplet state. Therefore, a long triplet lifetime for CBDAC is highly desirable to maximize the probability of a successful energy transfer event. rsc.org

While specific data for CBDAC as a sensitizer is not broadly reported, studies on analogous systems provide benchmarks for performance. TTA-UC systems using coumarin-based sensitizers have demonstrated significant upconversion yields. rsc.org In solution, deep-red to blue TTA-UC has been achieved with quantum yields up to 21%. nih.gov In solid-state systems, which are more practical for devices, efficiencies are often lower due to aggregation and limited molecular mobility, but values as high as 1.86% have been reported in ureasil hosts under ambient conditions. researchgate.net

| Sensitizer/Acceptor System | Host/Solvent | Maximum Upconversion Quantum Yield (ΦUC) | Reference |

|---|---|---|---|

| Pt(II)-Schiff base / Perylene | Solution | 21% | nih.gov |

| Ir(III)-Coumarin Complex / DPA | Solution | 22.8% | rsc.org |

| PdOEP / DPA | Methacrylate Copolymer Film | 1.6% | researchgate.net |

| PdOEP / DPA | Ureasil Hybrid | 1.86% | researchgate.net |

Excitation Intensity Dependence of Upconverted Emission

The process of Triplet-Triplet Annihilation Upconversion (TTA-UC) is inherently a nonlinear optical phenomenon, a characteristic that is clearly demonstrated by the relationship between the intensity of the upconverted emission and the power of the initial excitation source. For TTA-UC systems, the intensity of the upconverted fluorescence exhibits a distinct dependence on the incident light power. At low excitation power densities, the upconverted emission intensity is proportional to the square of the incident power. nih.gov This quadratic dependence is a hallmark of the TTA-UC mechanism, as it arises from the fact that two triplet excitons—each generated by a single absorbed photon—must annihilate to produce one higher-energy singlet exciton (B1674681), which then fluoresces. nih.govkyushu-u.ac.jp

This relationship can be described by a double logarithmic plot of the upconverted emission intensity versus the excitation intensity, which yields a slope of approximately 2 in the low-power regime. kyushu-u.ac.jp As the excitation intensity increases, the system can reach a saturation point where the rate of triplet exciton generation outpaces their decay, and the annihilation process becomes the primary deactivation pathway. researchgate.net Beyond this threshold intensity (I_th), the dependence transitions from quadratic to linear, indicated by a slope of 1 on the log-log plot. nih.govresearchgate.netnih.gov This transition occurs because, at high photon fluxes, the population of triplet states becomes saturated, and the rate of upconversion becomes limited by the rate of initial photon absorption rather than the bimolecular annihilation step. researchgate.net Studies on various TTA-UC systems, including those involving coumarin derivatives, have experimentally confirmed this transition from a quadratic to a linear regime. nih.govacs.org

Solvatochromism and Environment-Sensitive Photophysics of CBDAC

The photophysical properties of CBDAC, also known as Ketocoumarin (KC), are highly sensitive to its environment, a characteristic common to many 7-(diethylamino)coumarin derivatives. rsc.orgnih.gov This sensitivity manifests as solvatochromism, where the absorption and emission wavelengths shift in response to the polarity of the solvent. In neat solvents, CBDAC generally exhibits a small Stokes shift, which is attributed to π–π* electronic transitions that involve the bridging carbonyl group. researchgate.netrsc.org Studies on related 3,3'-carbonylbiscoumarin derivatives show that the emission typically exhibits a redshift as solvent polarity increases, which is indicative of a π→π* transition where the excited state is more polar than the ground state. lookchem.com This behavior allows CBDAC to function as a probe for local environmental polarity.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 438 | 460 | 1120 | 1.14 |

| Toluene | 448 | 475 | 1310 | 1.35 |

| Dichloromethane | 453 | 493 | 1820 | 1.48 |

| Acetonitrile (B52724) | 446 | 500 | 2490 | 1.62 |

| Methanol | 443 | 505 | 2840 | 1.71 |

| This table is generated based on data from a study on Ketocoumarin (KC), a synonym for CBDAC. rsc.org |

Probe-Solvent Interactions and Dimerization Effects

A significant aspect of CBDAC's photophysics is its propensity for self-association through dimerization, particularly in certain solvent systems and in the solid state. rsc.org Research has shown that CBDAC molecules can form two distinct types of dimers, stabilized by intermolecular C-H···O=C hydrogen bonds. rsc.org These non-covalent interactions lead to specific geometric arrangements with distinct photophysical signatures. rsc.org

The two identified dimeric forms are:

Dimer D1: Characterized as an H-type dimer.

Dimer D2: Characterized as a J-type dimer.

The formation of these hydrogen-bonded dimers is responsible for what is described as an anomalous fluorescence behavior, especially in aqueous alcoholic solutions. rsc.org For instance, in an alcohol:water binary mixture, a new emission maximum appears at 550 nm with a large Stokes shift when the water content reaches 90%. rsc.org This new emission is attributed to the formation of the D2 dimer. rsc.org Similarly, the bright yellow fluorescence of CBDAC in its solid state is also a result of these dimerization effects. rsc.org Time-resolved fluorescence studies have identified a new decay component with a lifetime of 2.71 ns, which is assigned to the D1 dimer. rsc.org These findings highlight that specific probe-solvent interactions, particularly those promoting hydrogen bonding, can dramatically alter the excited-state properties of CBDAC by inducing aggregation.

Influence of Viscosity and Media Structure on Photophysics

The photophysical properties of coumarin dyes are often influenced by the viscosity and structural organization of the surrounding medium. While direct studies on the viscosity dependence of CBDAC are not prevalent, research on the closely related 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) demonstrates that both polarity and viscosity of the media affect its photophysics. nih.gov For many coumarin derivatives, an increase in media viscosity can restrict non-radiative decay pathways, such as intramolecular rotations, leading to an enhancement of the fluorescence quantum yield and lifetime.

The structure of the medium plays a critical role. The dimerization of CBDAC in alcohol-water mixtures is a clear example of how the media structure influences its photophysical behavior. rsc.org Furthermore, incorporating TTA-UC chromophores into structured media like polymer films, hydrogels, or nanocomposites can significantly impact their performance. researchgate.netrsc.org For instance, embedding TTA-UC components into an organic-inorganic hybrid nanocomposite can lead to an ordered arrangement of the annihilator molecules, which facilitates highly efficient triplet energy migration and avoids random aggregation. rsc.org Such structured environments can also protect the triplet excitons from quenching by molecular oxygen, a major limiting factor for TTA-UC in fluid solutions. rsc.org This protection and ordering within a solid matrix can lead to exceptionally high upconversion quantum yields, demonstrating the profound influence of the media's structure on the compound's excited-state dynamics. rsc.org

Mechanistic Studies and Theoretical Chemistry of Cbdac Interactions

Density Functional Theory (DFT) Calculations for Ground and Excited State Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules like CBDAC in both their ground (S₀) and excited (S₁) states. claremont.educhemrxiv.org By employing functionals such as B3LYP or PBE0 with appropriate basis sets, researchers can accurately model the molecule's behavior. claremont.edubohrium.com These calculations are fundamental to understanding the photophysical characteristics that make coumarin (B35378) derivatives valuable in various applications. lookchem.com

DFT calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. claremont.educhemrxiv.org From this optimized geometry, crucial electronic properties are determined, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be excited, acting as the electron donor. The LUMO is the orbital to which this electron is promoted, acting as the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that the molecule can be excited more easily, which is a key factor in intramolecular charge transfer (ICT) processes. chemrxiv.orglookchem.com For many coumarin derivatives, the electron density in the HOMO is typically located on the diethylamino group and the phenyl ring, while the LUMO density is concentrated around the pyranone ring and the carbonyl group. This spatial separation of orbitals facilitates the charge transfer from the donor to the acceptor part of the molecule upon photoexcitation.

Table 1: Representative HOMO-LUMO Energy Data for Coumarin-like Structures from DFT Calculations

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.6 | Energy required for electronic excitation; relates to ICT |

This interactive table provides example data illustrating the typical energy levels calculated for coumarin-based compounds.

This change in polarity upon excitation is the basis for the phenomenon of solvatochromism, where the absorption and fluorescence spectra of a compound shift in response to the polarity of the solvent. lookchem.com In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This behavior can be modeled computationally and also verified experimentally using solvatochromic models like the Lippert-Mataga and Bakhshiev equations, which correlate the spectral shifts with solvent polarity functions to estimate the change in dipole moment (Δμ = μe - μg). rsc.orgresearchgate.net

Table 2: Example Dipole Moment Data for a Coumarin Derivative in Different States

| State | Dipole Moment (Debye) | Method |

| Ground State (μg) | 3.5 D | DFT Calculation |

| Excited State (μe) | 8.2 D | DFT Calculation |

| Change (Δμ) | 4.7 D | Calculated Difference |

This interactive table showcases representative dipole moment values, highlighting the significant increase in polarity upon excitation.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by applying classical mechanics, with forces between atoms defined by a molecular mechanics force field. nih.govnih.gov These force fields are carefully parameterized using data from quantum mechanical calculations and experimental results.

For a molecule like CBDAC, MD simulations can be employed to study its interactions with solvent molecules, ions, or biological macromolecules. nih.gov These simulations can reveal how CBDAC orients itself within a binding site, the stability of the resulting complex, and the specific intermolecular forces (such as hydrogen bonds and van der Waals interactions) that govern the binding. nih.govfrontiersin.org By tracking the trajectories of all atoms in the system over nanoseconds or even microseconds, MD provides a detailed understanding of the dynamic processes that are fundamental to molecular recognition and sensing. nih.govfrontiersin.org

Chemosensing Mechanisms of CBDAC and its Derivatives

Derivatives of 7-diethylaminocoumarin are well-regarded for their application as chemosensors, capable of detecting specific ions or molecules through changes in their optical properties. bohrium.comutm.my The underlying mechanisms for this sensing capability are rooted in the molecule's photophysical properties.

The chemosensing ability of CBDAC and its derivatives is primarily observed through fluorometric and colorimetric changes. bohrium.comrsc.org Many of these sensors operate on a "turn-on" fluorescence mechanism. rsc.org In its free state, the sensor's fluorescence is minimal or "off." Upon binding to a specific target analyte (e.g., a metal ion), a significant enhancement in fluorescence intensity is observed ("on"). bohrium.comrsc.org

This change is often accompanied by a colorimetric response, a visible change in the color of the solution. rsc.org The binding event alters the electronic structure of the coumarin core, modifying the intramolecular charge transfer (ICT) pathway. researchgate.net This can lead to a shift in the absorption spectrum, for instance, a red shift to longer wavelengths, which is perceived as a color change. researchgate.net The high sensitivity and selectivity of these responses make coumarin-based probes powerful tools for detecting trace amounts of specific analytes. bohrium.com

A key mechanism for the detection of certain anions by coumarin-based chemosensors involves a deprotonation-reprotonation cycle. bohrium.com In a typical scenario, the sensor molecule possesses a proton-donating group, such as a hydroxyl (-OH) group. In the presence of a sufficiently basic anion, like cyanide (CN⁻), this proton is abstracted from the sensor. bohrium.com

This deprotonation event dramatically alters the electronic properties of the fluorophore. The resulting negative charge often enhances the electron-donating ability of that part of the molecule, which in turn modifies the ICT character and leads to the formation of a new absorption band and a strong increase in fluorescence emission. bohrium.com The process is often reversible; a change in conditions, such as a decrease in pH (reprotonation), can restore the sensor to its original, non-fluorescent state. This reversible deprotonation and reprotonation process is a sophisticated mechanism that allows for the selective and sensitive detection of specific anions. bohrium.com

Mechanism of Photopolymerization Initiation by CBDAC

3,3'-Carbonylbis(7-diethylaminocoumarin), hereafter referred to as CBDAC, functions as a high-performance photoinitiator for free radical polymerization, particularly under visible light irradiation, such as from a 405 nm LED. mdpi.comnih.gov Its efficiency is notable in both two- and three-component photoinitiating systems. mdpi.comnih.gov

CBDAC acts as a photoinitiator, a compound that, upon absorbing light energy, generates reactive species that initiate polymerization. Specifically, it belongs to the class of Type II photoinitiators. In this mechanism, the photoinitiator in its excited state interacts with a co-initiator to produce free radicals through a bimolecular reaction. Coumarin derivatives, including CBDAC, have demonstrated significant photoinitiating capabilities for the free radical polymerization of monomers like methacrylates. mdpi.comnih.govresearchgate.net The choice of coumarins as the chromophore in photoinitiator systems is often motivated by their strong absorption in the visible light spectrum and their efficiency in initiating polymerization. researchgate.net

The process begins with the absorption of photons by the CBDAC molecule, which transitions it to an excited state. This excited state then interacts with other components in the system to generate the free radicals necessary to start the polymerization chain reaction. researchgate.net The effectiveness of the photopolymerization process is influenced by several factors, including the concentration of the photoinitiator and the properties of the monomers being used. preprints.orgresearchgate.net

The efficiency of CBDAC as a photoinitiator is significantly enhanced when used in multi-component systems. preprints.org A common and effective co-initiator used with coumarin-based dyes like CBDAC is N-Phenylglycine (NPG). preprints.org

In a typical two-component system, CBDAC absorbs light and the excited dye interacts with NPG. This interaction leads to the generation of initiating radicals. Three-component systems, which often include an iodonium (B1229267) salt (Iod) in addition to CBDAC and NPG, have been shown to be even more efficient. mdpi.comnih.govpreprints.org In such systems, the final conversion of the monomer can be significantly higher than in two-component systems. For instance, in the polymerization of TMPTA, three-component systems with coumarin, iodonium salt, and NPG can achieve conversions of 70% to 86%, whereas two-component systems may range from 0% to 80%. preprints.org

Table 1: Final Conversion (%) in Different Photoinitiator Systems

| Monomer | PIS (Coum/Iod) | PIS (Coum/Iod/NPG) |

| TMPTA | ~0-80% | ~70-86% |

| Source: preprints.org |

This table illustrates the enhanced efficiency of three-component systems.

The kinetics of photopolymerization initiated by systems containing CBDAC are complex and influenced by multiple factors. researchgate.netvot.pl These include the concentrations of the initiator and co-initiators, the type of monomer, light intensity, and temperature. preprints.orgresearchgate.netresearchgate.net The rate of polymerization (Rp) and the final monomer conversion (FC) are key parameters used to evaluate the efficiency of the process. mdpi.comnih.gov

Real-time FTIR spectroscopy is a common technique used to monitor the disappearance of the monomer's reactive functional groups, allowing for the determination of both Rp and FC. mdpi.comnih.gov Studies have shown that three-component systems not only achieve higher final conversions but can also exhibit faster polymerization rates. preprints.org

A comprehensive kinetic model of photopolymerization would account for initiation, propagation, termination, and inhibition reactions. researchgate.net The process can be affected by the "gel effect" or autoacceleration, which is a phenomenon where the polymerization rate increases as the viscosity of the system increases, hindering termination reactions. vot.pl The heat generated by the reaction and by light absorption can also influence the kinetics. researchgate.net

In the photopolymerization process initiated by CBDAC, the generation of dye radicals is a crucial step. preprints.org Upon light absorption, the CBDAC molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. preprints.org It is this excited triplet state that typically interacts with co-initiators like NPG.

The interaction between the excited CBDAC and NPG can proceed via an electron transfer mechanism. The coumarin acts as the electron acceptor, and the amine (NPG) acts as the electron donor. This process leads to the formation of a CBDAC radical anion and an NPG radical cation. The NPG radical cation is unstable and rapidly undergoes fragmentation (e.g., decarboxylation) to produce a highly reactive initiating radical. preprints.org

In three-component systems that also include an iodonium salt, the reaction pathways become more complex. The excited coumarin can react with both the iodonium salt and NPG. The iodonium salt can act as an electron acceptor, leading to the formation of a coumarin radical cation and an aryl radical from the iodonium salt. The coumarin radical cation can then be reduced back to its ground state by NPG, which in turn generates another initiating radical. This regeneration of the photoinitiator is a key factor in the high efficiency of these systems. preprints.org The radicals generated from both the iodonium salt and NPG are responsible for initiating the free radical polymerization of the monomer. preprints.org

Binding Interactions with Biomolecules

CBDAC and its derivatives have been investigated for their interactions with biomolecules, particularly DNA. diva-portal.orgnih.gov These studies are often motivated by the potential use of these compounds as fluorescent probes.

The interaction of coumarin derivatives with DNA can be studied using various spectroscopic techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism. diva-portal.orgnih.govresearchgate.net The binding of small molecules to the DNA double helix can occur through several modes, including intercalation (insertion between base pairs), groove binding (fitting into the major or minor groove), and electrostatic interactions. nih.gov

When a coumarin derivative binds to DNA, changes in its spectroscopic properties are often observed. For example, UV-Vis absorption titration experiments can reveal hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effects, as well as bathochromic (red shift) or hypsochromic (blue shift) shifts in the maximum absorption wavelength. diva-portal.orgnih.gov These changes provide evidence of the interaction and can be used to calculate binding constants (Kb), which quantify the strength of the interaction. diva-portal.orgresearchgate.net

Fluorescence spectroscopy is another powerful tool for studying these interactions. nih.gov The intrinsic fluorescence of the coumarin can be either quenched or enhanced upon binding to DNA. Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EB), a known DNA intercalator, can help elucidate the binding mechanism. nih.govresearchgate.net If the coumarin derivative displaces EB from the DNA, it suggests an intercalative binding mode. Conversely, a lack of displacement might indicate groove binding or electrostatic interactions. researchgate.net

Studies on benzothiazolino-substituted coumarins have shown that these compounds can interact strongly and specifically with certain DNA structures, leading to significant fluorescence enhancements. diva-portal.org Circular dichroism (CD) spectroscopy can provide information about conformational changes in the DNA structure upon binding of the small molecule. diva-portal.orgresearchgate.net

Antioxidant Activity and Radical Scavenging Mechanisms

A comprehensive review of scientific literature reveals a notable absence of specific studies on the antioxidant activity and radical scavenging mechanisms of the compound 3,3'-Carbonylbis(7-diethylaminocoumarin) (CBDAC). While the broader class of coumarin derivatives has been the subject of extensive research for their antioxidant potential, investigations into the specific properties of CBDAC in this regard have not been reported.

General studies on coumarins suggest that their antioxidant activity is often linked to the presence and position of hydroxyl groups on the coumarin scaffold, which can donate a hydrogen atom to neutralize free radicals. nih.gov However, CBDAC lacks such hydroxyl groups. Its structure is characterized by two 7-diethylaminocoumarin moieties linked by a carbonyl bridge at the 3 and 3' positions.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has been widely employed to elucidate the mechanisms of radical scavenging for various antioxidant compounds. mdpi.commdpi.com These studies typically analyze parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) to predict the most likely mechanism, which can include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), or Single Electron Transfer followed by Proton Transfer (SET). mdpi.com In the absence of published research on CBDAC, no such theoretical data is available for this specific compound.

For context, studies on other coumarin derivatives have provided insights into their structure-activity relationships. For instance, research on various substituted coumarins has shown that the nature and position of electron-donating or electron-withdrawing groups significantly influence their antioxidant capacity. sysrevpharm.org The diethylamino group at the 7-position is known to be a strong electron-donating group, which could theoretically influence the electronic properties of the coumarin ring system in CBDAC. However, without experimental or computational data, any discussion on its effect on radical scavenging activity remains speculative.

Similarly, experimental antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, are standard methods to quantify antioxidant activity. mdpi.com A search of the scientific literature did not yield any results from such assays performed on 3,3'-Carbonylbis(7-diethylaminocoumarin).

Advanced Applications and Emerging Technologies Utilizing Cbdac

Advanced Photopolymerization Technologies Utilizing CBDAC

CBDAC serves as a key enabling component in several advanced photopolymerization technologies, where precise control over the polymerization process is paramount. Its efficacy as a photoinitiator, particularly when used in combination with other molecules, allows for the fabrication of complex, high-resolution structures with tailored optical and physical properties.

Holographic Polymer Dispersed Liquid Crystals (H-PDLCs)

Holographic Polymer Dispersed Liquid Crystals (H-PDLCs) are a class of electro-optical devices that can be switched between a transparent and a light-scattering state, or can act as switchable diffraction gratings. The formation of these devices relies on a photopolymerization-induced phase separation process, where the selection of the photoinitiator system is critical. CBDAC, in conjunction with a co-initiator, has been shown to be highly effective in this application.

In the formation of H-PDLCs, the photoinitiator system's ability to control the photopolymerization rate and the subsequent cross-linking density of the polymer matrix is crucial for defining the final morphology and electro-optical performance of the device. Research has demonstrated that a photoinitiator system composed of CBDAC (also referred to in literature as KCD) and N-phenylglycine (NPG) offers a unique mechanism for this control. rsc.org

Under monochromatic illumination, this system generates both initiating and inhibiting species. The concentration of CBDAC has a profound impact on the polymerization kinetics. An increase in CBDAC concentration from 0.3 x 10⁻³ to 1.4 x 10⁻³ mol L⁻¹ leads to a significant acceleration of the photopolymerization rate and an increase in monomer conversion. rsc.org This is attributed to the increased generation of initiating radicals. However, a further increase in CBDAC content results in a depression of the photopolymerization process. rsc.org This is due to a phenomenon known as ketyl radical inhibition, which becomes more prominent at higher CBDAC concentrations. rsc.org This dual functionality allows for fine-tuning of the reaction rate and, consequently, the cross-linking density of the polymer scaffold that encapsulates the liquid crystal droplets.

The diffraction efficiency and driving voltage are key performance metrics for H-PDLC-based devices. The morphology of the polymer and the size and distribution of the liquid crystal droplets, which are directly influenced by the photopolymerization kinetics, play a significant role in determining these properties. The use of the CBDAC/NPG photoinitiator system has been shown to enable the optimization of both diffraction efficiency and driving voltage. rsc.org

Counterintuitively, the gelation time of the polymerizing system remains nearly constant at lower CBDAC concentrations (less than 1.8 x 10⁻³ mol L⁻¹) but can increase by more than four times with a further increase in CBDAC loading. rsc.org This exceptional gelation behavior, governed by the balance between initiation and inhibition, allows for the formation of a well-defined polymer scaffolding morphology. This optimized morphology leads to improved diffraction efficiency and a lower driving voltage, which are desirable for practical applications.

| CBDAC (KCD) Concentration (mol L⁻¹) | Effect on Photopolymerization Rate | Effect on Monomer Conversion | Effect on Gelation Time | Impact on H-PDLC Performance |

|---|---|---|---|---|

| 0.3 x 10⁻³ to 1.4 x 10⁻³ | Dramatically promotes | Increases | Almost constant | Improved diffraction efficiency and driving voltage |

| > 1.4 x 10⁻³ | Drastically depresses | Decreases | Increases significantly (> 1.8 x 10⁻³) | Sub-optimal performance |

Two-Photon Polymerization for 3D Microfabrication

Two-photon polymerization (TPP) is a high-resolution 3D printing technique that allows for the fabrication of complex micro- and nanostructures. nih.govnih.gov This technology relies on the simultaneous absorption of two photons by a photoinitiator, which then triggers a localized polymerization reaction. nih.gov Coumarin (B35378) derivatives are known to be effective photoinitiators for TPP due to their favorable two-photon absorption (TPA) cross-sections. researchgate.netnih.gov

While direct studies on the TPA cross-section of CBDAC are not extensively available, research on similar coumarin derivatives provides strong evidence for its potential in this application. For instance, a study on a bimolecular initiating system using 7-diethylamino-3-(2′-benzimidazolyl)coumarin, a structurally related compound, demonstrated a large TPA cross-section when irradiated with an 800 nm femtosecond laser. researchgate.net This system was successfully used to fabricate three-dimensional microstructures. researchgate.net Given the structural similarities, it is highly probable that CBDAC also possesses a significant TPA cross-section, making it a promising candidate as a photoinitiator for TPP-based 3D microfabrication. The use of such photoinitiators enables the creation of intricate 3D structures with sub-micrometer resolution, which is crucial for applications in micro-optics, microfluidics, and biomedical engineering.

Photoresist Formulations for High-Resolution Patterning

Photoresists are light-sensitive materials used to form a patterned coating on a surface, a fundamental process in the microelectronics industry for creating integrated circuits and other microdevices. google.com High-resolution patterning requires photoresists with specific chemical and physical properties that allow for the precise transfer of a pattern from a photomask to the substrate.

Dual-curing systems, which combine two different polymerization mechanisms, typically UV and thermal curing, offer enhanced control over the final properties of the material. upc.edumdpi.com This approach is particularly advantageous for creating robust and high-performance photoresists. Coumarin derivatives have been investigated for their potential in such dual-cure systems. upc.edu

The integration of a compound like CBDAC into a dual UV/thermal-cured system could offer several benefits. The initial UV curing, initiated by CBDAC, would define the high-resolution pattern. A subsequent thermal curing step could then be used to further cross-link the polymer matrix, enhancing its mechanical strength, thermal stability, and chemical resistance. This two-step process allows for a decoupling of the patterning and the final material property development, providing greater processing flexibility. While specific research on the integration of CBDAC into dual UV/thermal-cured photoresists is still emerging, the known photoreactivity of coumarin derivatives suggests a promising avenue for the development of next-generation photoresist formulations with superior performance for high-resolution patterning.

Photon Upconversion for Energy and Environmental Applications

The chemical compound 3,3'-Carbonylbis(7-diethylaminocoumarin), often abbreviated as CBDAC, serves as a photosensitizer in photon upconversion systems based on triplet-triplet annihilation (TTA-UC). These advanced systems can convert lower-energy visible light into higher-energy ultraviolet (UV) light, a capability with substantial potential for a range of energy and environmental technologies.

Visible-to-ultraviolet (Vis-to-UV) photon upconversion is a process in which a material absorbs two photons of visible light and subsequently emits a single photon of higher-energy UV light. Within these systems, CBDAC typically functions as a triplet sensitizer (B1316253). It absorbs visible light and facilitates the transfer of energy to an annihilator (or emitter) molecule, elevating the annihilator to an excited triplet state. When two of these excited annihilator molecules interact, they undergo triplet-triplet annihilation. This results in one molecule reaching a higher-energy excited singlet state, which then emits a UV photon as it relaxes to its ground state. azooptics.commyskinrecipes.com

Researchers have demonstrated successful Vis-to-UV photon upconversion by employing CBDAC as the sensitizer in combination with various aromatic compounds as the annihilator. For example, a system utilizing CBDAC with 2,5-diphenyloxazole (B146863) (PPO) as the annihilator has been shown to upconvert visible light to UV light. rsc.org The efficiency of this upconversion is influenced by factors such as the concentrations of the sensitizer and annihilator, the solvent, and the presence of oxygen, which can quench the excited triplet states. A completely solvent-free "green" method for creating bicomponent organic polycrystalline films for Vis-to-UV photon upconversion has been achieved through temperature-gradient solidification from a melt. rsc.org Films created under optimal conditions have demonstrated a very low excitation threshold and a photostability of over 100 hours in air. rsc.org

Table 1: Key Components in a Visible-to-Ultraviolet Photon Upconversion System

| Component | Role | Example Compound |

|---|---|---|

| Sensitizer | Absorbs lower-energy visible light and transfers energy. | 3,3'-Carbonylbis(7-diethylaminocoumarin) (CBDAC) |

| Annihilator (Emitter) | Receives energy from the sensitizer and emits higher-energy UV light after triplet-triplet annihilation. | 2,5-diphenyloxazole (PPO) |